molecular formula C12H13ClN4O2 B4407393 2-(4-chloro-3-methylphenoxy)-N-4H-1,2,4-triazol-4-ylpropanamide

2-(4-chloro-3-methylphenoxy)-N-4H-1,2,4-triazol-4-ylpropanamide

Cat. No. B4407393
M. Wt: 280.71 g/mol
InChI Key: SGHIVZLKMCDUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-methylphenoxy)-N-4H-1,2,4-triazol-4-ylpropanamide, also known as CTZ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-4H-1,2,4-triazol-4-ylpropanamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins in the target organism. In antifungal applications, this compound has been shown to inhibit the activity of the enzyme squalene epoxidase, which is essential for fungal growth. In antitumor applications, this compound has been shown to inhibit the activity of the protein HSP90, which is involved in the folding and stabilization of many oncogenic proteins.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the application and target organism. In antifungal applications, this compound has been shown to inhibit the growth and reproduction of various fungal species. In antitumor applications, this compound has been shown to induce cell death and inhibit the growth and spread of cancer cells. In materials science, this compound has been shown to reduce the corrosion rate of metals by forming a protective layer on the surface.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-chloro-3-methylphenoxy)-N-4H-1,2,4-triazol-4-ylpropanamide is its broad spectrum of activity, making it a potential candidate for a range of applications. Another advantage is its relatively low toxicity compared to other compounds with similar activity. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in some applications.

Future Directions

There are several potential future directions for research on 2-(4-chloro-3-methylphenoxy)-N-4H-1,2,4-triazol-4-ylpropanamide. In agriculture, further studies could investigate the effectiveness of this compound as a herbicide or fungicide in different crops and growing conditions. In medicine, further studies could investigate the potential of this compound as a treatment for different types of cancer, as well as its potential side effects and toxicity in humans. In materials science, further studies could investigate the effectiveness of this compound as a corrosion inhibitor for different metals and in different environments.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-4H-1,2,4-triazol-4-ylpropanamide has been studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, this compound has been shown to have antifungal and herbicidal properties, making it a potential candidate for crop protection. In medicine, this compound has been studied for its potential as an antitumor agent, with promising results in preclinical studies. In materials science, this compound has been investigated for its potential as a corrosion inhibitor for metals.

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(1,2,4-triazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O2/c1-8-5-10(3-4-11(8)13)19-9(2)12(18)16-17-6-14-15-7-17/h3-7,9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHIVZLKMCDUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NN2C=NN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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